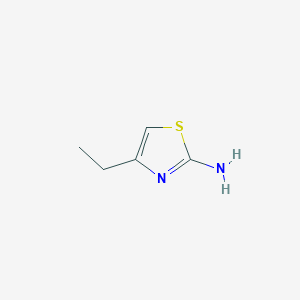

2-Amino-4-ethylthiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDSGHBAXFTEHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80495258 | |

| Record name | 4-Ethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34631-53-3 | |

| Record name | 4-Ethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-ethylthiazole

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-amino-4-ethylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a core structural motif in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1] This document outlines a reliable synthetic route based on the Hantzsch thiazole synthesis and details the analytical techniques essential for the structural elucidation and purity assessment of the target compound. The content is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring system is a crucial pharmacophore in modern drug discovery.[1] Derivatives of 2-aminothiazole, in particular, are privileged structures due to their ability to engage in a variety of biological interactions. Their prevalence in approved drugs and clinical candidates underscores their therapeutic potential.[2] The ethyl substituent at the 4-position of the thiazole ring can influence the molecule's lipophilicity and steric profile, potentially modulating its pharmacokinetic and pharmacodynamic properties. A thorough understanding of the synthesis and characterization of this compound is therefore fundamental for the exploration of novel therapeutic agents based on this scaffold.

Synthesis of this compound via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly effective method for the construction of the thiazole ring.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide. In the case of 2-aminothiazoles, thiourea is utilized as the thioamide component.[5]

Mechanistic Rationale

The synthesis of this compound proceeds through a well-established mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of 1-bromo-2-butanone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The choice of an α-haloketone is critical, as the halogen serves as a good leaving group, facilitating the initial nucleophilic substitution.

Experimental Workflow Diagram

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemhelpasap.com [chemhelpasap.com]

A Technical Guide to the Physicochemical Properties of 2-Amino-4-alkylthiazoles for Drug Discovery Professionals

Introduction: The 2-Aminothiazole Scaffold and the Imperative of Physicochemical Characterization

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This versatile heterocyclic scaffold is embedded in the molecular framework of numerous clinically approved drugs, from anticancer agents like Dasatinib to various antimicrobial and anti-inflammatory compounds. Its prevalence stems from its capacity to engage in multiple non-covalent interactions, including hydrogen bonding via the amino group and the thiazole nitrogen, making it an attractive synthon for drug design.

This guide focuses on the physicochemical properties of 2-amino-4-alkylthiazoles, a critical subclass of this family. A thorough understanding of these properties is not merely an academic exercise; it is fundamental to predicting a molecule's pharmacokinetic and pharmacodynamic behavior. Properties such as solubility, lipophilicity (LogP), and ionization state (pKa) govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its success or failure as a therapeutic candidate.

While the specific focus of this guide is 2-Amino-4-ethylthiazole , a comprehensive search of scientific literature and chemical databases reveals a scarcity of specific, experimentally-derived data for this particular analogue. In contrast, the closely related 2-Amino-4-methylthiazole is extensively characterized. Therefore, to provide a robust and data-driven resource, this guide will present the detailed physicochemical profile of 2-Amino-4-methylthiazole as a primary reference. The principles, experimental methodologies, and interpretations discussed are directly applicable to the ethyl analogue. The anticipated variations in properties due to the substitution of a methyl with an ethyl group—primarily a slight increase in molecular weight and lipophilicity—will be noted throughout, providing researchers with a strong predictive foundation for their work with this compound.

Molecular Identity and Structural Attributes

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This includes its structure, elemental composition, and standardized chemical identifiers which ensure unambiguous communication in research and regulatory contexts.

The structures of 2-Amino-4-methylthiazole and the target compound, this compound, are shown below. The only difference is the substitution at the 4-position of the thiazole ring.

-

2-Amino-4-methylthiazole: The reference compound for which detailed experimental data is available.

-

This compound: The target compound, whose properties can be inferred from the methyl analogue.

A summary of key molecular properties for 2-Amino-4-methylthiazole is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂S | [1][2] |

| Molecular Weight | 114.17 g/mol | [1][2] |

| CAS Number | 1603-91-4 | [1][2] |

| Appearance | Crystals, White to Yellow powder | [3] |

| SMILES | Cc1csc(N)n1 | |

| InChI | 1S/C4H6N2S/c1-3-2-7-4(5)6-3/h2H,1H3,(H2,5,6) |

For This compound , the molecular formula would be C₅H₈N₂S, and the calculated molecular weight would be approximately 128.20 g/mol .

Core Physical Characteristics

The melting and boiling points are fundamental physical constants that provide an indication of the purity of a compound and the strength of its intermolecular forces.

| Property | Value | Source |

| Melting Point | 44-47 °C (lit.) | |

| Boiling Point | 231-232 °C (lit.) |

Expert Insight: The substitution of a methyl group with a slightly larger and more polarizable ethyl group in this compound would be expected to increase van der Waals forces. Consequently, both the melting and boiling points of the ethyl analogue are predicted to be slightly higher than those reported for 2-Amino-4-methylthiazole.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract, necessitating higher doses or more complex formulations. The experimental solubility for 2-Amino-4-methylthiazole has been determined to be 10.8 µg/mL at a physiologically relevant pH of 7.4[2].

Causality and Implications: This low aqueous solubility is typical for many small organic molecules. The presence of the amine and thiazole nitrogens provides sites for hydrogen bonding with water, but the hydrocarbon character of the methyl group and the thiazole ring itself limits overall solubility. For this compound, the addition of another methylene unit (-CH₂-) will further increase its lipophilic character, likely resulting in even lower aqueous solubility compared to the methyl analogue.

Experimental Protocol: Aqueous Solubility Determination via Shake-Flask Method

The gold-standard "shake-flask" method directly measures the equilibrium concentration of a compound in a saturated solution.

Principle: An excess amount of the solid compound is agitated in a buffered aqueous solution at a constant temperature until equilibrium is reached. The solid is then removed, and the concentration of the dissolved compound in the supernatant is quantified, typically by UV-Vis spectroscopy or HPLC.

Step-by-Step Methodology:

-

Preparation of Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of the test compound (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of the pH 7.4 buffer in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C). Agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with the buffer solution to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometer. The concentration is determined by comparing the sample's response to a standard curve prepared from known concentrations of the compound.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Lipophilicity, the "fat-loving" nature of a molecule, is arguably one of the most critical physicochemical parameters in drug discovery. It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a lipidic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. For convenience, this is expressed on a logarithmic scale (LogP).

Expert Insight: LogP profoundly influences a drug's ability to cross cell membranes, bind to plasma proteins, and reach its target site. According to frameworks like Lipinski's "Rule of Five," an oral drug candidate should ideally have a LogP value less than 5 to ensure adequate aqueous solubility and membrane permeability. A LogP value that is too high can lead to poor absorption, high metabolic clearance, and potential toxicity. For this compound, the LogP is expected to be higher than that of the methyl analogue due to the increased hydrocarbon content.

Experimental Protocol: LogP Determination by HPLC

While the shake-flask method is the traditional approach, it can be labor-intensive. A more efficient method relies on High-Performance Liquid Chromatography (HPLC), which correlates a compound's retention time on a reverse-phase column with its lipophilicity.

Principle: In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/methanol). Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be determined from its retention time.

Step-by-Step Methodology:

-

System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile. The analysis is performed isocratically (constant mobile phase composition).

-

Calibration: Prepare a set of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the test compound. Inject each standard individually and record its retention time (t_R_).

-

Determine Void Time (t₀): Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column's void time, which is the time it takes for the mobile phase to pass through the column.

-

Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R_ - t₀) / t₀.

-

Generate Calibration Curve: Plot log k' for the standards against their known LogP values. Perform a linear regression to obtain a calibration equation (e.g., LogP = m * (log k') + c).

-

Analyze Test Compound: Dissolve the test compound (e.g., this compound) in the mobile phase, inject it into the HPLC system, and record its retention time.

-

Calculate LogP: Calculate the log k' for the test compound and use the calibration equation to determine its LogP value.

Ionization State: The Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a functional group. For a basic compound like 2-aminothiazole, the pKa refers to the equilibrium constant of its conjugate acid. This value is crucial because it determines the charge state of a molecule at a given pH. The ionization state dramatically affects solubility, membrane permeability, and receptor binding affinity.

Causality and Implications: The 2-aminothiazole scaffold contains two primary basic centers: the exocyclic amino group and the endocyclic thiazole nitrogen (N3). The pKa value reflects the pH at which 50% of the molecules are in their neutral form and 50% are in their protonated (charged) form. At physiological pH (~7.4), if the pKa is significantly higher than 7.4, the molecule will exist predominantly in its charged, more water-soluble form. If the pKa is significantly lower, it will be mostly neutral and more lipophilic. This balance is a key consideration in drug design.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Principle: A solution of the compound is titrated with a strong acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements[4].

-

Sample Preparation: Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-10 mM)[4]. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl[4].

-

Titration Setup: Place the sample solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode and a titrant delivery nozzle into the solution.

-

Titration (for a base): Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

-

Data Acquisition: After each addition of titrant, allow the pH reading to stabilize (e.g., drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added[4].

-

Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa can be determined by finding the pH at the point where half of the base has been neutralized (the midpoint of the steepest part of the curve). Alternatively, a derivative plot (dpH/dV vs. V) can be used, where the peak corresponds to the equivalence point.

Spectroscopic Profile

Spectroscopic data is indispensable for structural confirmation, purity assessment, and quality control. Below is a summary of the characteristic spectral data for 2-Amino-4-methylthiazole, along with predictions for its ethyl analogue.

| Technique | Data for 2-Amino-4-methylthiazole | Predicted Changes for this compound |

| ¹H NMR | Signals for the thiazole ring proton, the methyl group protons, and the amine protons are observed. A representative spectrum in DMSO-d₆ shows peaks around δ 7.17 (br, 2H, NH₂), δ 7.55 (s, 1H, thiazole-H), and δ 2.17 (s, 3H, CH₃)[5]. | The methyl singlet (CH₃) would be replaced by signals characteristic of an ethyl group: a quartet for the methylene protons (-CH₂-) and a triplet for the terminal methyl protons (-CH₃). |

| ¹³C NMR | Characteristic peaks for the three carbon atoms of the thiazole ring and the methyl carbon are present. In DMSO-d₆, these appear around δ 169.2 (C2-NH₂), δ 153.4 (C4-CH₃), δ 111.1 (C5), and δ 15.7 (CH₃)[5]. | The methyl carbon signal would be replaced by two signals for the ethyl group carbons. The chemical shifts of the thiazole ring carbons would be slightly perturbed by the change in the alkyl substituent. |

| FTIR (cm⁻¹) | Key absorptions include N-H stretching from the amino group (~3300-3400 cm⁻¹), C-H stretching (~2918 cm⁻¹), C=N stretching of the thiazole ring (~1620 cm⁻¹), and other fingerprint region bands[4][5]. | The spectrum would be very similar, with the primary addition of C-H stretching and bending vibrations corresponding to the additional methylene group of the ethyl substituent. |

Conclusion

The physicochemical properties of a drug candidate are a critical component of its developability profile. This guide has detailed the key parameters—molecular structure, physical constants, solubility, lipophilicity, and ionization state—using the well-characterized 2-Amino-4-methylthiazole as a robust and informative surrogate for the less-documented This compound . The provided experimental protocols are standardized, self-validating methodologies that form the bedrock of pharmaceutical profiling. For researchers in drug discovery, a deep, causal understanding of these properties is essential. It allows for the rational design of molecules with optimized ADME characteristics, reducing late-stage attrition and accelerating the journey from a promising compound to a life-changing therapeutic.

References

-

PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from PubChem website. [Link]

-

The Royal Society of Chemistry. (2019). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from The Royal Society of Chemistry website. [Link]

-

PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from PubChem website. [Link]

-

MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). Retrieved from HMDB website. [Link]

-

PubChem. (n.d.). 2-Amino-4-methylthiazole. Retrieved from PubChem website. [Link]

-

PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. Retrieved from PubChem website. [Link]

-

PubChem. (n.d.). 4-Thiazoleacetic acid, 2-amino-, ethyl ester. Retrieved from PubChem website. [Link]

-

PubChem. (n.d.). 2-Aminothiazole. Retrieved from PubChem website. [Link]

-

SpectraBase. (n.d.). 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase website. [Link]

-

Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from Wikipedia website. [Link]

-

Chemsrc. (n.d.). 2-Aminothiazole | CAS#:96-50-4. Retrieved from Chemsrc website. [Link]

-

NIST. (n.d.). Aminothiazole. Retrieved from NIST WebBook. [Link]

Sources

- 1. 2-アミノ-4-メチルチアゾール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-methylthiazole | 1603-91-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. rsc.org [rsc.org]

An In-Depth Technical Guide to the Spectral Analysis of 2-Amino-4-ethylthiazole

This guide provides a comprehensive technical overview of the spectral analysis of 2-Amino-4-ethylthiazole, a heterocyclic amine of significant interest in medicinal chemistry and drug development. By leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we can elucidate the precise molecular structure and confirm the identity of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction

This compound belongs to the 2-aminothiazole class of compounds, a scaffold present in numerous pharmaceuticals due to its wide range of biological activities. Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of any new chemical entity. Spectroscopic analysis provides a detailed fingerprint of a molecule, revealing the connectivity of atoms and the nature of the functional groups present. This guide will delve into the interpretation of ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete spectral portrait of this compound.

Molecular Structure and Logic of Analysis

The structural elucidation of this compound relies on the synergistic information obtained from various spectroscopic methods. Each technique probes different aspects of the molecular structure, and their combined interpretation provides a self-validating system for structural confirmation.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, we can piece together the connectivity of the atoms.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the amino group, the thiazole ring, and the ethyl substituent.

Experimental Protocol: ¹H NMR

A general protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those of the amino group.

-

Instrument Setup: The spectrum is typically recorded on a 300 or 400 MHz spectrometer.

-

Data Acquisition: Standard acquisition parameters are generally sufficient. For a dilute sample, the number of scans can be increased to improve the signal-to-noise ratio.

Data Interpretation and Causality

Based on the analysis of structurally similar compounds, such as 2-amino-4-methylthiazole and other 2-aminothiazole derivatives, the following ¹H NMR spectral data for this compound can be anticipated.[1][2][3][4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 (thiazole ring) | ~6.2-6.5 | Singlet (s) | - | 1H |

| -NH₂ (amino group) | ~5.0-5.5 (broad) | Singlet (s) | - | 2H |

| -CH₂- (ethyl group) | ~2.6-2.8 | Quartet (q) | ~7.5 | 2H |

| -CH₃ (ethyl group) | ~1.2-1.4 | Triplet (t) | ~7.5 | 3H |

-

H-5 Proton: The proton on the thiazole ring is expected to appear as a singlet in the aromatic region. Its chemical shift is influenced by the electron-donating amino group and the alkyl substituent.

-

Amino Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. The chemical shift and broadness of this peak can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-

Ethyl Group Protons (-CH₂CH₃): The ethyl group will give rise to a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons (n+1 rule, 3+1=4). The triplet is due to the coupling of the methyl protons with the two adjacent methylene protons (n+1 rule, 2+1=3). The coupling constant (J) for both signals will be identical.

Caption: A simplified workflow for NMR analysis.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Experimental Protocol: ¹³C NMR

The sample prepared for ¹H NMR can be used directly for ¹³C NMR analysis. Due to the low natural abundance of the ¹³C isotope, a greater number of scans are typically required to obtain a spectrum with a good signal-to-noise ratio.

Data Interpretation and Causality

The predicted ¹³C NMR chemical shifts for this compound are based on data from analogous structures.[5][6][7][8]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (thiazole ring) | ~168-170 |

| C-4 (thiazole ring) | ~148-150 |

| C-5 (thiazole ring) | ~105-108 |

| -CH₂- (ethyl group) | ~20-25 |

| -CH₃ (ethyl group) | ~12-15 |

-

C-2 Carbon: This carbon, bonded to two nitrogen atoms (in the ring and the amino group), is significantly deshielded and appears at the lowest field.

-

C-4 Carbon: The C-4 carbon, attached to the ethyl group and part of a double bond, also appears at a relatively low field.

-

C-5 Carbon: The C-5 carbon, adjacent to the sulfur atom, is the most shielded of the ring carbons.

-

Ethyl Group Carbons: The carbons of the ethyl group will appear in the aliphatic region of the spectrum, with the methylene carbon being slightly more deshielded than the methyl carbon.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: IR Spectroscopy

For a solid sample like this compound, the IR spectrum can be obtained using one of the following methods:

-

KBr Pellet: A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Nujol Mull: The sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then pressed between two salt plates.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is often the simplest and quickest method.

Data Interpretation and Causality

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.[9][10][11][12][13]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amino group) | 3100-3400 | Medium, often two bands |

| C-H stretch (aromatic/vinyl) | 3000-3100 | Medium to weak |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=N stretch (thiazole ring) | ~1620-1650 | Strong |

| C=C stretch (thiazole ring) | ~1500-1580 | Medium to strong |

| N-H bend (amino group) | ~1590-1650 | Medium to strong |

| C-H bend (aliphatic) | ~1375-1470 | Medium |

-

N-H Stretching: The primary amine will show two characteristic stretching vibrations in the 3100-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches.

-

C-H Stretching: Both aromatic-like C-H stretching from the thiazole ring and aliphatic C-H stretching from the ethyl group will be observed.

-

C=N and C=C Stretching: The double bonds within the thiazole ring will give rise to strong absorption bands in the 1500-1650 cm⁻¹ region.

-

N-H Bending: The scissoring vibration of the amino group typically appears in the same region as the C=N stretching, sometimes overlapping.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

For a relatively small and volatile molecule like this compound, Electron Ionization (EI) is a suitable method.

-

Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Data Interpretation and Causality

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.[14][15][16]

| m/z Value | Proposed Fragment | Plausible Origin |

| 127 | [M]⁺˙ | Molecular ion |

| 112 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 98 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 84 | [M - CH₃CN]⁺ | Cleavage of the thiazole ring |

-

Molecular Ion (M⁺˙): The peak corresponding to the intact molecule with one electron removed. For this compound (C₅H₈N₂S), the molecular weight is approximately 128.19 g/mol . The molecular ion peak should be observed at m/z 128.

-

Fragmentation: The molecular ion is often unstable and can fragment in predictable ways. Common fragmentation pathways for alkylthiazoles include the loss of the alkyl substituent. Cleavage of the thiazole ring can also occur.

Caption: A simplified representation of potential mass spectrometry fragmentation.

Conclusion

The comprehensive spectral analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous confirmation of its molecular structure. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and provides insights into fragmentation patterns. This multi-faceted spectroscopic approach ensures the scientific integrity of the structural assignment, a cornerstone of chemical research and drug development.

References

-

Chemistry LibreTexts. (2022, September 5). IR Spectroscopy. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. [Link]

-

Ejaz, S., Nadeem, H., Zafar, R., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Chemistry Central Journal, 13(1), 113. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). HMDB. [Link]

-

Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. [Link]

-

ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... ResearchGate. [Link]

-

Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471. [Link]

-

SpectraBase. (n.d.). 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. [Link]

-

Various Authors. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. [Link]

-

Various Authors. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health. [Link]

-

Various Authors. (n.d.). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

-

Various Authors. (n.d.). Sample preparation for FT-IR. [Link]

-

Various Authors. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. [Link]

-

ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-4-methylthiazole (1603-91-4) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. asianpubs.org [asianpubs.org]

- 7. 2-Aminothiazole (96-50-4) 13C NMR spectrum [chemicalbook.com]

- 8. 2-Amino-4-methylbenzothiazole(1477-42-5) 13C NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. elearning.uniroma1.it [elearning.uniroma1.it]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. iris.unito.it [iris.unito.it]

In Vitro Cytotoxicity of 2-Amino-4-ethylthiazole and its Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This structural motif is a cornerstone in the development of novel therapeutic agents, demonstrating activities ranging from antimicrobial and anti-inflammatory to potent anticancer effects.[3][4] Notably, derivatives of 2-aminothiazole have shown significant in vitro cytotoxicity against a wide array of human cancer cell lines, including but not limited to breast, lung, colon, and leukemia.[1] This guide provides an in-depth technical overview of the methodologies used to evaluate the in vitro cytotoxicity of 2-aminothiazole derivatives, with a particular focus on the implications for 2-Amino-4-ethylthiazole. While specific cytotoxic data for this compound is not extensively available in the public domain, this guide will leverage data from structurally related analogs to provide a robust framework for its evaluation.

The core of this guide is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to assess the cytotoxic potential of this promising class of compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Understanding the Landscape: Cytotoxicity of 2-Aminothiazole Derivatives

A substantial body of research underscores the potent cytotoxic effects of 2-aminothiazole derivatives. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the in vitro cytotoxicity of selected 2-aminothiazole derivatives against various cancer cell lines, providing a comparative landscape for understanding the potential of novel analogs like this compound.

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM[1] |

| SHG-44 (Glioma) | 4.03 µM[1] | |

| TH-39 | K562 (Leukemia) | 0.78 µM[1] |

| Compound 28 | HT29 (Colon Cancer) | 0.63 µM[1] |

| HeLa (Cervical Cancer) | 6.05 µM[1] | |

| A549 (Lung Cancer) | 8.64 µM[1] | |

| Compound 46b | A549 (Lung Cancer) | 0.16 ± 0.06 µM[1] |

| HepG2 (Liver Cancer) | 0.13 ± 0.05 µM[1] | |

| 2-(alkylamido) thiazole analogues | L1210 (Leukemia) | 4-8 µM[1] |

| 2-(arylamido) thiazole analogues | L1210 (Leukemia) | 0.2-1 µM[1] |

Note: This table presents a selection of data from the literature and is not exhaustive.

Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the 2-aminothiazole ring significantly influence cytotoxic potency. For instance, the incorporation of a methyl group at the C4- or C5-position of the thiazole core has been reported to decrease potency (IC50 > 10 µmol/L) in some series.[1] This insight is particularly relevant when predicting the potential activity of this compound.

Mechanisms of Cytotoxicity: Unraveling the Molecular Pathways

The cytotoxic effects of 2-aminothiazole derivatives are often mediated through the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells. Several key mechanisms have been elucidated for this class of compounds:

-

Cell Cycle Arrest: Some 2-aminothiazole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. For example, certain compounds can cause G1-phase arrest in the cell cycle of HeLa cells.[1]

-

Induction of Apoptosis: A common mechanism is the initiation of the apoptotic cascade. This can be triggered through various signaling pathways.

-

Caspase Activation: Apoptosis is executed by a family of cysteine proteases called caspases. The activation of effector caspases, such as caspase-3, is a hallmark of apoptosis and has been observed following treatment with 2-aminothiazole derivatives.[5]

-

Modulation of Apoptotic Proteins: These compounds can alter the expression levels of key regulatory proteins involved in apoptosis. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[1]

The following diagram illustrates a generalized pathway for apoptosis induction by 2-aminothiazole derivatives, culminating in the activation of executive caspases.

Core Experimental Protocols for In Vitro Cytotoxicity Assessment

To accurately determine the cytotoxic potential of this compound or its analogs, standardized and validated in vitro assays are essential. The following sections provide detailed, step-by-step methodologies for two of the most widely used cytotoxicity assays: the MTT assay and the LDH release assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Principle: Mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Experimental Workflow:

Detailed Protocol:

-

Cell Seeding:

-

Culture the desired cancer cell line to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

-

Incubation:

-

Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Addition:

-

Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

After the incubation, carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

-

Pipette up and down to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

-

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of plasma membrane integrity.

Principle: The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.

Experimental Workflow:

Detailed Protocol:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 as described in the MTT assay protocol.

-

It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

-

Incubation:

-

Incubate the plate for the desired time period at 37°C in a 5% CO2 incubator.

-

-

Supernatant Collection:

-

Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

-

Carefully transfer a specific volume of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains the substrate, cofactor, and tetrazolium salt).

-

Add the reaction mixture to each well containing the supernatant.

-

-

Incubation and Absorbance Measurement:

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Absorbance of treated sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

-

-

Conclusion and Future Directions

The 2-aminothiazole scaffold represents a highly promising framework for the development of novel anticancer agents. While direct in vitro cytotoxicity data for this compound is currently limited, the extensive research on its analogs provides a strong rationale for its investigation. The methodologies detailed in this guide, particularly the MTT and LDH assays, offer robust and reliable means to quantify its cytotoxic potential.

Future research should focus on a systematic evaluation of this compound against a diverse panel of cancer cell lines to determine its IC50 values and spectrum of activity. Mechanistic studies, including cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and western blotting for key apoptotic proteins, will be crucial for elucidating its mode of action. A thorough understanding of its in vitro cytotoxicity will be the foundational step in assessing its potential as a lead compound for further preclinical and clinical development.

References

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

-

Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. Ukr. Biochem. J.[Link]

-

Comparison of the cytotoxic activity of arylazo‐aminothiazoles 4‐7 a‐c against the considered cell lines. ResearchGate. [Link]

-

Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. MDPI. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. PubMed. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

-

In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. National Institutes of Health. [Link]

-

Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. [Link]

-

Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. ResearchGate. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-Amino-4-ethylthiazole

Abstract

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved drugs and a multitude of investigational agents with a broad spectrum of biological activities.[1][2][3] This guide focuses on a specific, yet under-investigated derivative, 2-Amino-4-ethylthiazole. While direct mechanistic studies on this compound are not extensively documented in current literature, the wealth of information on analogous compounds allows for the formulation of well-grounded hypotheses regarding its potential biological targets and cellular effects. This document serves as a comprehensive technical roadmap for researchers, outlining a systematic approach to elucidate the mechanism of action of this compound, from initial synthesis and characterization to detailed cellular and biochemical investigations.

Introduction: The 2-Aminothiazole Scaffold - A Privileged Motif in Drug Discovery

The 2-aminothiazole ring system is a five-membered heterocycle containing nitrogen and sulfur atoms, a structure that has proven to be remarkably versatile in engaging with a wide array of biological targets. Its derivatives have demonstrated a diverse range of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[2][3] The clinical success of drugs containing this scaffold, such as the kinase inhibitor Dasatinib, underscores its importance in the development of targeted therapies.[4]

The synthesis of 2-aminothiazoles is most commonly achieved through the Hantzsch thiazole synthesis, a robust and versatile method involving the condensation of an α-haloketone with a thiourea derivative. For this compound, this would typically involve the reaction of 1-bromo-2-butanone with thiourea.

Hypothesized Mechanisms of Action for this compound

Based on extensive research into the biological activities of 2-aminothiazole derivatives, two primary mechanisms of action are hypothesized for this compound in the context of cancer, the most prominently studied therapeutic area for this class of compounds:

-

Inhibition of Tubulin Polymerization: Many 2-aminothiazole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 4-position substituent on the thiazole ring can significantly influence the potency of this activity. The ethyl group in this compound, being a small lipophilic group, may contribute to favorable interactions within the colchicine-binding site on β-tubulin.

-

Inhibition of Protein Kinases: The 2-aminothiazole scaffold is a well-established "hinge-binding" motif for various protein kinases. It can act as a scaffold for designing inhibitors that target the ATP-binding site of kinases that are crucial for cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR signaling pathway.[5] The 4-ethyl group could potentially occupy a hydrophobic pocket within the kinase active site, contributing to binding affinity and selectivity.

A Systematic Workflow for Elucidating the Mechanism of Action

The following sections detail a comprehensive experimental workflow designed to systematically investigate the hypothesized mechanisms of action of this compound.

Initial Cellular Phenotypic Screening

The first step is to assess the overall effect of this compound on cancer cell viability and proliferation.

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Investigation of Tubulin Polymerization Inhibition

If the initial screening reveals significant cytotoxic activity, the next logical step is to investigate the compound's effect on microtubule dynamics.

Experimental Workflow: Investigating Tubulin Polymerization Inhibition

Caption: Workflow for investigating tubulin polymerization inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin.[6][7]

-

Reagent Preparation: Prepare a reaction mixture containing purified bovine tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a suitable buffer.

-

Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include positive (e.g., colchicine) and negative (DMSO) controls.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. Polymerization of tubulin into microtubules will enhance the fluorescence of the reporter.

-

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Analyze the effect of the compound on the rate and extent of polymerization.

| Parameter | Expected Outcome for an Inhibitor |

| Lag Time | Increased |

| Vmax (Rate of Polymerization) | Decreased |

| Plateau (Total Polymer Mass) | Decreased |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.[8][9][10]

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Generate a histogram of cell count versus fluorescence intensity. An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.

Investigation of Kinase Inhibition

If the compound does not appear to primarily target tubulin, or in parallel with those studies, its potential as a kinase inhibitor should be explored.

Experimental Workflow: Investigating Kinase Inhibition

Caption: Workflow for investigating kinase inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compound on the activity of a specific kinase.[11]

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the target kinase (e.g., Akt, mTOR), a specific peptide substrate, and ATP in a kinase buffer.

-

Compound Addition: Add serial dilutions of this compound.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for 30-60 minutes.

-

Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or ELISA).

-

Data Analysis: Determine the IC50 value for the inhibition of the specific kinase.

Experimental Protocol: Western Blot Analysis for PI3K/Akt/mTOR Pathway

This technique is used to assess the phosphorylation status of key proteins in a signaling pathway, providing evidence of target engagement in a cellular context.[12]

-

Cell Treatment and Lysis: Treat cancer cells with this compound for a specified time. Lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: A decrease in the ratio of phosphorylated to total protein for a specific kinase substrate would indicate inhibition of that kinase's activity.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical IC50 Values of this compound in Various Assays

| Assay | Cell Line / Target | Hypothetical IC50 (µM) |

| Cell Viability (MTT) | HeLa | 5.2 |

| A549 | 8.1 | |

| MCF-7 | 6.5 | |

| Tubulin Polymerization | Purified Tubulin | 2.8 |

| Kinase Inhibition | Akt1 | > 50 |

| PI3Kα | > 50 | |

| mTOR | 12.3 |

Conclusion

While this compound remains a relatively unexplored molecule, its structural similarity to a well-validated class of bioactive compounds suggests significant therapeutic potential. The experimental framework outlined in this guide provides a rigorous and systematic approach to elucidating its mechanism of action. By combining cellular phenotypic assays with specific biochemical and molecular biology techniques, researchers can effectively identify its primary biological targets and delineate the signaling pathways through which it exerts its effects. Such studies are essential for the rational design of future derivatives with improved potency and selectivity, ultimately paving the way for the development of novel therapeutics.

References

-

Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

- Hancock, M. K., Bi, K., Robers, M. B., Machleidt, T., Vogel, K. W., & Carlson, C. B. (n.d.).

- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.

- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

- Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806.

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. wp.uthscsa.edu [wp.uthscsa.edu]

- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. assets.fishersci.com [assets.fishersci.com]

Topic: 2-Amino-4-ethylthiazole Derivatives as Potential Kinase Inhibitors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The 2-aminothiazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of several clinically approved kinase inhibitors.[1][2] This guide provides a comprehensive technical overview of 2-aminothiazole derivatives, with a focus on 4-ethyl substituted analogues, as potential kinase inhibitors. We will explore the causality behind synthetic strategies, dissect the intricate structure-activity relationships (SAR) for key kinase targets, provide detailed, field-proven experimental protocols for their evaluation, and discuss essential pharmacokinetic considerations. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel kinase inhibitors based on this versatile scaffold.

The Rationale: Why the 2-Aminothiazole Scaffold?

The success of the 2-aminothiazole moiety in kinase inhibitor design is not accidental; it stems from its unique physicochemical properties. This heterocyclic ring system can engage in multiple, critical hydrogen-bonding interactions within the highly conserved ATP-binding pocket of kinases. Typically, the endocyclic nitrogen and the exocyclic amino group act as key hydrogen bond donors and acceptors, mimicking the adenine portion of ATP. This inherent binding capability provides a robust anchor for molecules, allowing for systematic chemical modifications to achieve high potency and selectivity.[3][4]

The discovery of Dasatinib (BMS-354825), a potent pan-Src and Bcr-Abl inhibitor, validated the 2-aminothiazole template and catalyzed extensive research into this chemical class.[3][5][6] Subsequent efforts have identified derivatives active against a wide array of other crucial kinase targets, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][7][8]

Synthetic Strategies: Building the Core Scaffold

The construction of 2-amino-4-substituted thiazole derivatives is most commonly achieved via the Hantzsch thiazole synthesis.[9][10] This method is favored in drug discovery for its reliability, versatility, and the commercial availability of a wide range of starting materials.

Causality of the Hantzsch Synthesis: The reaction's efficiency lies in the straightforward condensation between an α-haloketone and a thiourea or thioamide. The nucleophilic sulfur of the thiourea attacks the electrophilic carbonyl carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. To synthesize a 4-ethylthiazole derivative, the required starting material is a 1-halo-2-butanone.

Below is a generalized workflow for the synthesis of a generic 2-amino-4-ethylthiazole derivative.

Caption: Generalized workflow for the synthesis of this compound derivatives.

Other synthetic routes, such as those starting from olefins or utilizing microwave irradiation, have also been developed to improve yields and reaction times.[10] The choice of synthetic pathway is often dictated by the desired substitution patterns and the scale of the synthesis.

Key Kinase Targets and Structure-Activity Relationships (SAR)

The beauty of the 2-aminothiazole scaffold lies in its modularity. Modifications at the 2-, 4-, and 5-positions of the thiazole ring can dramatically influence potency and selectivity against different kinases.

Src Family and Bcr-Abl Kinases

The development of Dasatinib provides a masterclass in SAR. Starting from a weakly potent hit, iterative modifications led to a sub-nanomolar inhibitor.[4][5]

-

2-Position: The 2-amino group is critical. It is typically functionalized with a larger, often heterocyclic, moiety that extends into a secondary pocket of the kinase active site.

-

4-Position: Substitutions here, such as the ethyl group, primarily influence steric interactions. While many potent inhibitors are unsubstituted or have a methyl group at this position, an ethyl group can be tolerated and may be optimized to improve properties like solubility or metabolic stability.

-

5-Position: This position is key for achieving high potency. In Dasatinib, a carboxamide moiety at this position forms crucial hydrogen bonds with the kinase. The N-substituted phenyl ring of the carboxamide occupies a hydrophobic pocket, and its substituents are critical for selectivity and potency.[5][6]

Cyclin-Dependent Kinases (CDKs)

CDKs are central regulators of the cell cycle, and their inhibition is a validated anti-cancer strategy.[11] 2-aminothiazole derivatives have been developed as potent inhibitors of CDK2, CDK4, and CDK6.[1][12]

-

SAR Insights: For CDK2 inhibitors, replacing the metabolically unstable ester group of an early hit with a stable oxazole moiety at the 5-position dramatically improved cellular activity and pharmacokinetic properties.[13] SAR studies revealed that small, flexible side chains at the 2-amino position were often preferred.[1][11] SNS-032 (BMS-387032) is a notable example, inhibiting CDK2 with an IC50 of 48 nM and showing antiproliferative activity.[1]

Aurora Kinases

Aurora kinases (A, B, and C) are essential for mitotic progression, making them attractive oncology targets.[7][14] Several 2-aminothiazole series have shown potent inhibition of Aurora kinases.[15][16]

-

SAR Insights: For Aurora A/B inhibitors, a common structural motif involves a 2-aminothiazole core linked to a pyrimidine ring.[14] Bioisosteric replacement of a benzoxazole core with a benzothiazole led to derivatives with potent and selective inhibitory activity against Aurora B.[16] These compounds were shown to inhibit the phosphorylation of the Aurora B substrate, histone H3, and induce G2/M cell cycle arrest.[16]

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[17] Many 2-aminothiazole derivatives have been designed as VEGFR-2 inhibitors.[1][8][18]

-

SAR Insights: Often, these inhibitors are designed as multi-targeted agents, co-inhibiting other kinases like PI3K or BRAF.[1][19] Molecular docking studies reveal that the 2-aminothiazole scaffold typically anchors in the hinge region of the VEGFR-2 active site, while appended moieties like piperazine-thiazole or ureidothiazole scaffolds explore adjacent hydrophobic regions to enhance potency.[1]

Table 1: Representative 2-Aminothiazole Derivatives and Their Kinase Inhibitory Potencies

| Compound/Series | Target Kinase(s) | IC50 / Activity | Reference(s) |

| Dasatinib (BMS-354825) | pan-Src, Bcr-Abl | <1 nM | [5][6] |

| SNS-032 (BMS-387032) | CDK2/cycE | 48 nM | [1] |

| Compound 41 (Li et al.) | VEGFR-2, PI3Kα | 58.44% & 36.58% inhibition | [1] |

| Compound 9 (Abou-Seri et al.) | VEGFR-2 | 0.40 µM | [1] |

| Aminobenzothiazole 15g | Aurora B | Potent Inhibition | [16] |

| Diaminothiazole 51 | CDK2 | 0.9 - 1.5 nM | [11] |

Experimental Evaluation: From Benchtop to Cells

Evaluating the potential of a new this compound derivative requires a multi-step, hierarchical approach, beginning with biochemical assays and progressing to more physiologically relevant cell-based systems.[20]

In Vitro Biochemical Kinase Assay

This is the primary screen to determine if a compound directly inhibits the enzymatic activity of the target kinase. The most common format utilizes a radiolabeled ATP analogue ([γ-³²P]ATP) to measure the transfer of the radioactive phosphate group to a substrate.[21]

Self-Validating Protocol: In Vitro Kinase Inhibition Assay

-

Preparation of Reagents:

-

Kinase Buffer: Prepare a 2x kinase buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl₂, 2 mM DTT, 0.2 mM Na₃VO₄). Causality: The buffer maintains optimal pH and provides essential cofactors (Mg²⁺) for kinase activity. DTT prevents oxidation, and vanadate inhibits phosphatases that would reverse the reaction.

-

ATP Mix: Prepare a solution containing cold ATP and [γ-³²P]ATP. The final concentration of ATP should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately assessed.

-

Enzyme & Substrate: Dilute the purified recombinant kinase and its specific substrate (e.g., a peptide or protein like histone H1) to their final working concentrations in kinase buffer.[22]

-

-

Assay Execution:

-

Add 5 µL of the test compound (dissolved in DMSO, serially diluted) or DMSO vehicle (for positive and negative controls) to a 96-well plate.

-

Add 20 µL of the enzyme/substrate mix to each well, except for the negative control wells (add buffer instead of enzyme).

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 25 µL of the ATP mix to all wells.[23]

-

Incubate the reaction at 30°C or 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer or phosphoric acid.[22][23]

-

Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This is commonly done by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP, or by running the samples on an SDS-PAGE gel.[21][22]

-

Quantify the incorporated radioactivity using liquid scintillation counting or phosphorimaging of the gel.[21]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for a radioactive in vitro kinase inhibition assay.

Cell-Based Kinase Assays

While in vitro assays confirm direct enzyme inhibition, cell-based assays are critical for determining if a compound can enter a cell, engage its target in a complex cellular environment, and exert a biological effect.[20]

Key Types of Cell-Based Assays:

-

Target Engagement Assays: These methods measure the direct interaction of the compound with the kinase inside the cell or the immediate downstream consequence. A common approach is to measure the phosphorylation of a known cellular substrate of the target kinase via Western Blot or ELISA.[24][25] A reduction in substrate phosphorylation upon compound treatment provides strong evidence of target engagement.[20]

-

Cell Proliferation/Viability Assays: These assays measure the ultimate biological outcome of inhibiting a kinase involved in cell growth and survival. For example, the Ba/F3 cell line is dependent on the cytokine IL-3 for survival.[20][24] If these cells are engineered to express an oncogenic kinase, they become IL-3 independent. An effective inhibitor of that kinase will block proliferation and induce cell death in the absence of IL-3, providing a functional readout of compound activity.[24]

-

Cell Cycle Analysis: For CDK or Aurora kinase inhibitors, flow cytometry can be used to analyze the cell cycle distribution of treated cells. An effective inhibitor will cause cells to arrest in a specific phase of the cell cycle (e.g., G1 arrest for a CDK4/6 inhibitor or G2/M arrest for an Aurora kinase inhibitor).[12][16]

Caption: Generalized workflow for cell-based evaluation of kinase inhibitors.

Pharmacokinetic (PK) Considerations

A potent inhibitor is only useful if it can reach its target in the body. Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial. Studies on 2-aminothiazole derivatives have shown that they can be developed to have favorable PK profiles.[26]

-

Bioavailability: Oral bioavailability for some optimized 2-aminothiazole compounds has been reported in the range of 27-40%.[26]

-

Brain Penetration: Certain derivatives have been shown to achieve high concentrations in the brain, which is important for treating CNS cancers or neurological disorders.[26]

-

Metabolism: Stability in liver microsomes is a key parameter. Common metabolic pathways for this scaffold include ring hydroxylation.[26] Understanding these pathways allows medicinal chemists to block metabolically labile sites to improve a compound's half-life.

-

AUC/EC50 Ratio: A critical parameter for predicting in vivo efficacy is the ratio of the Area Under the Curve (a measure of total drug exposure) to the compound's cellular potency (EC50). A high ratio suggests that a sufficient concentration of the drug can be maintained over time to effectively inhibit the target.[26]

Conclusion and Future Directions

The this compound scaffold and its analogues represent a highly validated and versatile platform for the development of potent and selective kinase inhibitors. The established synthetic routes, well-understood SAR for numerous key kinase targets, and robust evaluation protocols provide a clear path for drug discovery efforts. Future work in this area will likely focus on developing inhibitors with novel selectivity profiles to overcome clinical resistance, exploring their use in combination therapies, and optimizing ADME properties to create best-in-class therapeutics for a wide range of human diseases.

References

-

Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

-

Profacgen. Cell-based Kinase Assays. Profacgen. [Link]

-